molecular formula C14H26N2O3 B1457024 Tert-butyl 7-oxa-3,10-diazaspiro[5.6]dodecane-3-carboxylate CAS No. 1179338-65-8

Tert-butyl 7-oxa-3,10-diazaspiro[5.6]dodecane-3-carboxylate

Cat. No. B1457024
M. Wt: 270.37 g/mol
InChI Key: PXVZQSGLRNWKHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08629271B2

Procedure details

Borane-methyl sulfide complex (2M in THF, 2.88 mL) was added to a solution of tert-butyl 9-oxo-7-oxa-3,10-diazaspiro[5.6]dodecane-3-carboxylate (example 89, step d) (0.41 g) in dry THF (40 mL) and the reaction mixture then heated at 70° C. for 30 minutes under nitrogen. The mixture was cooled to room temperature and quenched with methanol. The solvents were removed under reduced pressure and the residue dissolved in methanol (100 mL). N1,N2-dimethylethane-1,2-diamine (1.0 g) was added and the mixture heated at reflux under nitrogen for 16 h. Further N1,N2-dimethylethane-1,2-diamine (1.0 g) was added and refluxing continued for 16 h. The solvents were evaporated under reduced pressure and the residue azeotroped with toluene. The crude product was purified by flash silica chromatography using 6% methanol in dichloromethane with 1% triethylamine as solvent. Pure fractions were evaporated to dryness to afford the subtitled compound. Yield 0.176 g.
Quantity
2.88 mL
Type
reactant
Reaction Step One
Quantity
0.41 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
B.CSC.O=[C:6]1[NH:24][CH2:23][CH2:22][C:9]2([CH2:14][CH2:13][N:12]([C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[CH2:11][CH2:10]2)[O:8][CH2:7]1>C1COCC1>[CH2:10]1[C:9]2([CH2:22][CH2:23][NH:24][CH2:6][CH2:7][O:8]2)[CH2:14][CH2:13][N:12]([C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[CH2:11]1 |f:0.1|

Inputs

Step One
Name
Quantity
2.88 mL
Type
reactant
Smiles
B.CSC
Name
Quantity
0.41 g
Type
reactant
Smiles
O=C1COC2(CCN(CC2)C(=O)OC(C)(C)C)CCN1
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
quenched with methanol
CUSTOM
Type
CUSTOM
Details
The solvents were removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in methanol (100 mL)
ADDITION
Type
ADDITION
Details
N1,N2-dimethylethane-1,2-diamine (1.0 g) was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under nitrogen for 16 h
Duration
16 h
ADDITION
Type
ADDITION
Details
Further N1,N2-dimethylethane-1,2-diamine (1.0 g) was added
TEMPERATURE
Type
TEMPERATURE
Details
refluxing
CUSTOM
Type
CUSTOM
Details
The solvents were evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue azeotroped with toluene
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash silica chromatography
CUSTOM
Type
CUSTOM
Details
Pure fractions were evaporated to dryness

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C1CN(CCC12OCCNCC2)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.